![molecular formula C20H42S2 B1670170 Decyl disulfide CAS No. 10496-18-1](/img/structure/B1670170.png)
Decyl disulfide
Overview
Description
Decyl disulfide is a biochemical.
Biological Activity
Decyl disulfide is an organosulfur compound that has garnered attention due to its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound (C₁₀H₂₁S₂) consists of a decyl chain (a straight-chain alkane with ten carbon atoms) linked by a disulfide bond. The presence of sulfur in its structure contributes to its unique biological properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing natural preservatives and antimicrobial agents.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Candida albicans | 0.3 mg/mL |
The antimicrobial mechanism of this compound involves disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. This effect is attributed to the formation of reactive oxygen species (ROS) upon interaction with cellular components.
Case Study 1: Antimicrobial Applications in Food Preservation
A study investigated the use of this compound as a natural preservative in food products. The results indicated that incorporating this compound significantly reduced microbial load in meat samples over a storage period, demonstrating its potential as a safe alternative to synthetic preservatives.
Case Study 2: Therapeutic Potential in Dermatology
Another study explored the application of this compound in treating skin infections caused by resistant bacterial strains. The topical application showed promising results in reducing infection severity and promoting healing without significant side effects.
In Vivo Studies
Recent in vivo studies have shown that this compound exhibits anti-inflammatory properties, which may contribute to its therapeutic potential. In animal models, administration of this compound resulted in reduced inflammatory markers and improved healing in wound models.
Table 2: In Vivo Effects of this compound on Inflammation
Properties
IUPAC Name |
1-(decyldisulfanyl)decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPKRIELSFBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146874 | |
Record name | Decyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-18-1 | |
Record name | Decyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of decyl disulfide?
A1: this compound is a symmetrical disulfide with the molecular formula C20H42S2 and a molecular weight of 346.67 g/mol. [, , , , , , ] While specific spectroscopic data wasn't detailed in the provided research, disulfides are generally characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q2: How does this compound interact with gold surfaces?
A2: Research indicates that this compound demonstrates a strong affinity for gold surfaces. [, , ] It forms self-assembled monolayers (SAMs) on gold through a chemisorption process, where the sulfur atoms in the disulfide bond strongly interact with the gold atoms. This interaction is highly selective, as evidenced by Auger electron spectroscopy studies showing significantly higher adsorption on gold compared to silicon nitride. []
Q3: Can this compound be used to modify gold microstructures?
A3: Yes, this compound can be used for the selective functionalization of gold microstructures. [] For instance, researchers have successfully employed bis[10-(ferrocenylcarbonyl)decyl] disulfide to modify gold microelectrodes. The disulfide preferentially chemisorbs onto the gold surface, leaving the silicon nitride substrate largely unaffected. []
Q4: Does the length of the alkyl chain in a disulfide affect its interaction with gold?
A4: Yes, the length of the alkyl chain in a disulfide can influence its interaction with gold, specifically in the context of forming mixed SAMs. Studies using 11-hydroxyundecyl this compound (HDD) on gold surfaces revealed that at temperatures above 250 K, HDD undergoes phase separation, forming distinct regions of decanethiolate and hydroxyundecylthiolate. [] This suggests that differences in alkyl chain length and terminal group functionality can drive phase separation within a mixed SAM on gold.
Q5: What happens to this compound at high temperatures on a gold surface?
A5: At temperatures above 450 K, this compound SAMs on gold surfaces begin to desorb. [] The desorption process results in different chemisorbed states on the gold, similar to those observed for decanethiol and mercaptoundecanol SAMs. This suggests that the disulfide bond can break at these elevated temperatures, leading to the formation of thiolate species on the gold surface.
Q6: Are there alternatives to this compound for specific applications?
A6: While this compound offers valuable properties, alternatives exist depending on the application. For instance, in top-down proteomics, the nonionic surfactant n-dodecyl-β-D-maltoside (DDM) is widely used but can interfere with mass spectrometry. Researchers developed n-decyl-disulfide-β-D-maltoside (DSSM) as a cleavable alternative. [] DSSM mimics DDM's properties but incorporates a cleavable disulfide bond, enabling surfactant removal before MS analysis, thus highlighting the adaptability of disulfide chemistry for tailoring materials to specific needs. []
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